molecular formula C14H21NO4S B2985642 N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-methoxy-3,5-dimethylbenzenesulfonamide CAS No. 1251549-10-6

N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-methoxy-3,5-dimethylbenzenesulfonamide

Cat. No. B2985642
CAS RN: 1251549-10-6
M. Wt: 299.39
InChI Key: LODHQYYOZDJXFT-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a class of organic compounds containing a sulfonyl functional group attached to two carbon atoms. Sulfonamides are known for their use in medicine, particularly as antibiotics .


Molecular Structure Analysis

The compound contains a cyclopropane ring, which is a three-membered carbon ring. It also has a sulfonyl group attached to a benzene ring, which is a six-membered carbon ring with alternating double bonds .


Chemical Reactions Analysis

Cyclopropanes are known to be very reactive due to the strain in the three-membered ring. They can undergo various reactions, including ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, cyclopropanes are generally colorless gases or liquids at room temperature .

Scientific Research Applications

Synthesis and Characterization

Research on sulfonamide derivatives, like the synthesis, characterization, and computational study of newly synthesized molecules, provides foundational knowledge for understanding the chemical and physical properties of these compounds. For instance, the study of N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide (NDMPMBS) involved detailed structural characterization and computational analysis, highlighting the importance of intermolecular interactions and the potential for designing molecules with specific properties (Murthy et al., 2018).

Computational Studies

Computational studies play a crucial role in understanding the electronic and structural aspects of sulfonamide derivatives. These studies can predict how modifications to the molecular structure could affect its properties and interactions. For example, the electronic properties, including molecular electrostatic potential and Fukui functions, of NDMPMBS were comprehensively analyzed, offering insights into the molecule's reactivity and potential binding sites (Murthy et al., 2018).

Potential Therapeutic Applications

Sulfonamide derivatives have been investigated for their therapeutic potential in various fields, including cancer treatment and enzyme inhibition. The study of zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups explored their application in photodynamic therapy for cancer, demonstrating the importance of singlet oxygen quantum yield and fluorescence properties in designing effective photosensitizers (Pişkin et al., 2020).

Another study focused on the synthesis of sulfonamides with acetylcholinesterase inhibitory activity, highlighting their potential as therapeutic agents for Alzheimer’s disease. The investigation of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides revealed compounds with significant inhibitory effects, suggesting a promising approach for developing Alzheimer’s treatments (Abbasi et al., 2018).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if it’s used as an antibiotic, sulfonamides typically work by inhibiting the growth of bacteria by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle .

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. Generally, it’s important to handle all chemicals with care and use appropriate personal protective equipment .

properties

IUPAC Name

N-[[1-(hydroxymethyl)cyclopropyl]methyl]-4-methoxy-3,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4S/c1-10-6-12(7-11(2)13(10)19-3)20(17,18)15-8-14(9-16)4-5-14/h6-7,15-16H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODHQYYOZDJXFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC2(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-methoxy-3,5-dimethylbenzenesulfonamide

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